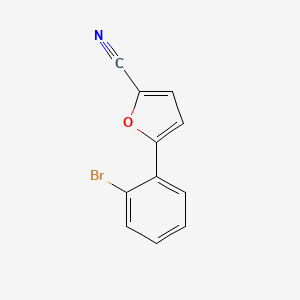

5-(2-Bromophenyl)furan-2-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

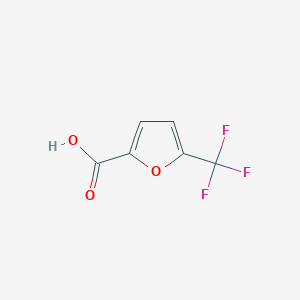

- Furan platform chemicals (FPCs) are directly available from biomass and have a wide range of applications .

- They can be economically synthesized from biomass .

- The synthesis of chiral furans involves the direct reaction of methyl furoate with peracetylated ribofuranose in the presence of a Lewis acid .

- The product, methyl 5-(2′,3′,5′-tri-O-acetyl-β-D-ribofuranosyl)-2-furoate, was isolated in 60% yield and the β-anomer was the only product .

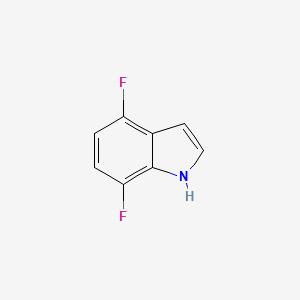

- Indole derivatives, which can be synthesized from furan derivatives, possess various biological activities .

- These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Pyrimidine-derived indole ribonucleosides were synthesized and tested for in vitro antiproliferative .

Green Chemistry

Pharmaceutical Sciences

Material Sciences

- Furan platform chemicals (FPCs) can be used to synthesize a spectacular range of compounds from biomass .

- These bio-based materials have excellent applications beyond the broadly promoted manufacture of fuels and monomers .

- 2-Furonitrile, a furan derivative, has been suggested as a potential sweetening agent, as it has about 30 times the sweetening power of sucrose .

Bio-based Materials

Sweetening Agent

Antiviral Activity

- Furan derivatives are undergoing a metamorphosis in substantial parts of the chemical industry .

- The industry is switching from traditional resources such as crude oil to biomass .

- This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .

- Furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) are being used .

- Furan derivatives are used in the synthesis of heterocyclic compounds containing a furan ring connected to or fused with a benzene ring or with different heterocyclic systems .

- Substituted furan-2-carboxaldehydes and furo[b]pyrrole type aldehydes are heteroaromatic compounds which possess a C2 carbonyl group that may act as a reactive center for various condensation reactions .

Chemical Industry

Synthesis of Heterocyclic Compounds

Epoxy Resins

Safety And Hazards

Eigenschaften

IUPAC Name |

5-(2-bromophenyl)furan-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrNO/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQTHDRHNTTXCJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80388116 |

Source

|

| Record name | 5-(2-bromophenyl)furan-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Bromophenyl)furan-2-carbonitrile | |

CAS RN |

88649-66-5 |

Source

|

| Record name | 5-(2-bromophenyl)furan-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.